CV-3988 is a synthetic compound that serves as a specific antagonist for platelet-activating factor (PAF). [, , , , , , , , ] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular regulation. [, , , , , , , ] CV-3988 competitively binds to PAF receptors, preventing the binding of PAF and inhibiting its biological effects. [, , , , ] Therefore, CV-3988 is a valuable tool for investigating the role of PAF in various biological systems and disease models.
CV-3988 acts as a competitive antagonist at the PAF receptor. [, , , , ] It binds to the receptor, blocking the binding of PAF and preventing the initiation of PAF-mediated signaling cascades. [, , , , , , , , ] This inhibition of PAF signaling leads to the attenuation of various physiological responses associated with PAF, such as platelet aggregation, vascular permeability changes, and inflammatory responses. [, , , , , , , , , , , , , , ]
Studies have shown that CV-3988 exhibits a dose-dependent inhibition of PAF-induced responses, indicating its specific and competitive interaction with the PAF receptor. [, , , , , ] Its inhibitory effect is selective for PAF, as it does not affect the actions of other agonists such as histamine, bradykinin, or thrombin. [, ]
- CV-3988 inhibits homologous passive cutaneous anaphylaxis in the mouse ear. []- It reduces the increase in plasma 6-keto-PGF1α and thromboxane B2 concentrations in dogs with experimental endotoxin-induced shock. []- CV-3988 attenuates lung injury in dogs with endotoxin-induced shock. [] - It inhibits antigen-induced airway hyperresponsiveness in rats. []- CV-3988 reduces endotoxin-induced gastric damage and gastrointestinal plasma protein leakage in rats. []- It inhibits PAF-induced hypotension in rats. [] - CV-3988 enhances human sperm penetration rates in vitro. []- It inhibits PAF-induced bronchoconstriction in guinea pigs. []- CV-3988 suppresses phorbol myristate acetate-induced pleurisy in rats. [] - It antagonizes PAF receptor binding and stimulated phosphoinositide-specific phospholipase C in rabbit platelets. []- CV-3988 inhibits collagen-induced platelet aggregation in whole blood. []- It reduces the effects of smoke inhalation injury in sheep. []- CV-3988 inhibits antigen-induced eosinophil accumulation in the nasal mucosa of guinea pigs. [] - It blocks PAF-mediated hemodynamic changes and lung injury in endotoxin-treated rats. [] - CV-3988 antagonizes PAF-induced increase in cytosolic free calcium concentration in human endothelial cells. []- It improves renal function in experimentally burned rabbits. [] - CV-3988 attenuates PAF receptor binding in ovine fetal pulmonary vascular smooth muscle cells. []- It reverses PAF-induced hypotension in rats. []- CV-3988 inhibits neutrophil respiratory burst and degranulation responses to PAF. [] - It blocks the negative effects of PAF and TNF-α on cardiac function in guinea pig papillary muscles. [] - CV-3988 inhibits spontaneous platelet aggregation in whole blood. [] - It blocks PAF-induced ciliary inhibition in human paranasal sinus mucosa. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6